Arbekacin Resistance Circumvention in MRSA
Aranorosin significantly circumvents arbekacin (ABK) resistance in MRSA by inhibiting the bifunctional enzyme AAC(6′)/APH(2″). When combined with 0.5 μg/mL of aranorosin, the MIC50 of ABK against 26 resistant MRSA strains was reduced from 8 μg/mL to 0.5 μg/mL, representing a 16-fold potentiation [1]. In the specific TH-1466 strain, the MIC of ABK dropped from 16 μg/mL to 0.25 μg/mL in the presence of 0.5 μg/mL aranorosin, a 64-fold reduction [1]. This mechanism is distinct from other MRSA therapies and is not observed with aranorosinol or aranochlor analogs.
| Evidence Dimension | MIC of Arbekacin (ABK) against MRSA |
|---|---|
| Target Compound Data | 0.5 μg/mL (MIC50 with 0.5 μg/mL aranorosin) |
| Comparator Or Baseline | 8 μg/mL (MIC50 of ABK alone) |
| Quantified Difference | 16-fold reduction (from 8 to 0.5 μg/mL); strain-specific 64-fold reduction (from 16 to 0.25 μg/mL) |
| Conditions | 26 clinical ABK-resistant MRSA isolates, agar dilution method per CLSI guidelines, with and without 0.5 μg/mL aranorosin |
Why This Matters
This provides a unique, quantifiable rationale for procuring aranorosin for research on antibiotic resistance circumvention, as no natural analog shares this specific enzymatic inhibition and potentiation of a clinically relevant aminoglycoside.
- [1] Suga, T., Ishii, T., Iwatsuki, M., Yamamoto, T., Nonaka, K., Masuma, R., Matsui, H., Hanaki, H., Ōmura, S., Shiomi, K. Aranorosin circumvents arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6′)/APH(2″). *J. Antibiot.* 2012, 65, 527–529. View Source
